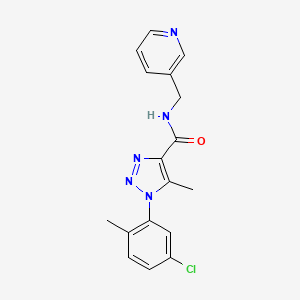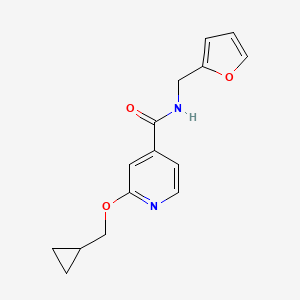
2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)isonicotinamide, also known as CPI-1205, is a small molecule inhibitor that targets the enhancer of zeste homolog 2 (EZH2) protein. EZH2 is an epigenetic regulator that plays a crucial role in the development and progression of various cancers. CPI-1205 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential cancer therapy.
Mecanismo De Acción
2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)isonicotinamide targets the EZH2 protein, which is a component of the polycomb repressive complex 2 (PRC2). EZH2 is responsible for the methylation of histone H3 lysine 27 (H3K27), which leads to gene silencing and epigenetic regulation. 2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)isonicotinamide inhibits the methyltransferase activity of EZH2, leading to the reactivation of tumor suppressor genes and the inhibition of oncogenic pathways.
Biochemical and Physiological Effects:
2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)isonicotinamide has been shown to induce changes in gene expression and chromatin structure, leading to the reactivation of tumor suppressor genes and the inhibition of oncogenic pathways. 2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)isonicotinamide has also been shown to induce apoptosis and inhibit cell cycle progression in cancer cells. In addition, 2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)isonicotinamide has been shown to enhance the immune response against cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)isonicotinamide has several advantages for lab experiments, including its potency and specificity for EZH2 inhibition, its ability to induce changes in gene expression and chromatin structure, and its potential to enhance the immune response against cancer cells. However, 2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)isonicotinamide also has limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.
Direcciones Futuras
There are several future directions for the development and evaluation of 2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)isonicotinamide as a cancer therapy. These include the optimization of the dosing regimen and the evaluation of its safety and efficacy in clinical trials. In addition, the combination of 2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)isonicotinamide with other cancer therapies, such as chemotherapy and immunotherapy, is being explored as a potential strategy to enhance its antitumor activity. The identification of biomarkers that can predict response to 2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)isonicotinamide is also an important area of research. Finally, the evaluation of 2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)isonicotinamide in other cancer types and in combination with other epigenetic inhibitors is being explored as a potential strategy to improve cancer treatment.
Métodos De Síntesis
The synthesis of 2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)isonicotinamide involves several steps, including the formation of a cyclopropylmethoxy group, coupling with furan-2-ylmethylamine, and subsequent coupling with isonicotinamide. The final product is obtained through purification and isolation techniques. The synthesis method has been optimized to yield high purity and high yield of 2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)isonicotinamide.
Aplicaciones Científicas De Investigación
2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)isonicotinamide has been extensively studied in preclinical models of various cancers, including lymphoma, leukemia, prostate cancer, and breast cancer. In these studies, 2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)isonicotinamide has shown potent antitumor activity by inhibiting the growth and proliferation of cancer cells. 2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)isonicotinamide has also been shown to induce cell death and inhibit the migration and invasion of cancer cells.
Propiedades
IUPAC Name |
2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c18-15(17-9-13-2-1-7-19-13)12-5-6-16-14(8-12)20-10-11-3-4-11/h1-2,5-8,11H,3-4,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYPOXDNMZKGGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylmethoxy)-N-(furan-2-ylmethyl)isonicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

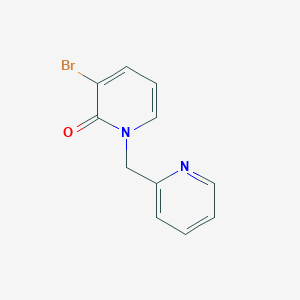
![2-chloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2939089.png)
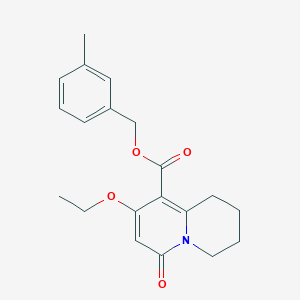
![3-methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2939091.png)
![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-[2-(methoxyimino)ethyl]-4-isothiazolecarbonitrile](/img/structure/B2939092.png)
![5-chloro-1-[2-(2-chlorophenoxy)ethyl]-3-hydroxy-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2939094.png)
![2-(Furan-2-yl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2939096.png)
![(Z)-2-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2939097.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2939102.png)
![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
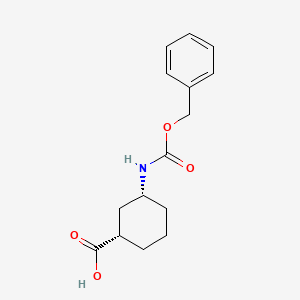
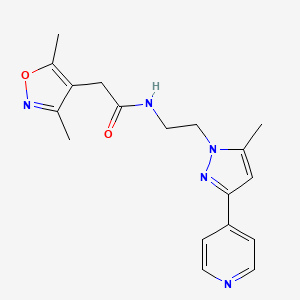
![N-benzyl-2-(2-bromobenzimidazolo[1,2-c]quinazolin-6-yl)sulfanyl-N-methylacetamide](/img/structure/B2939108.png)
